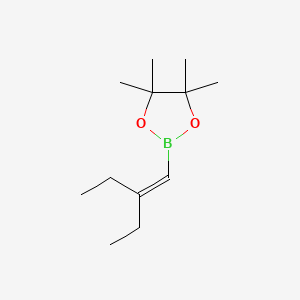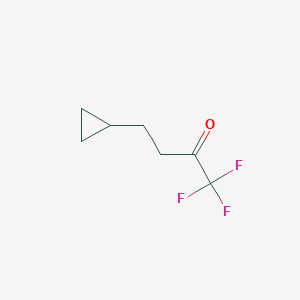
4-Cyclopropyl-1,1,1-trifluorobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1,1,1-trifluorobutan-2-one is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a butanone backbone. It is primarily used in research and development settings, particularly in the field of organic chemistry .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropyl-1,1,1-trifluorobutan-2-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4-Cyclopropyl-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1,1,1-trifluorobutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1,1,1-trifluorobutan-2-one involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it highly reactive. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological targets . These interactions can affect various biochemical pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-1,1,1-trifluorobutan-2-one can be compared with similar compounds such as:
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol: The alcohol derivative of the ketone.
4-Cyclopropyl-1,1,1-trifluorobutan-2-amine: The amine derivative.
4-Cyclopropyl-1,1,1-trifluorobutan-2-carboxylic acid: The carboxylic acid derivative.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound makes it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C7H9F3O |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
4-cyclopropyl-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5H,1-4H2 |
InChI-Schlüssel |
MBUMWILHVZNDLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)

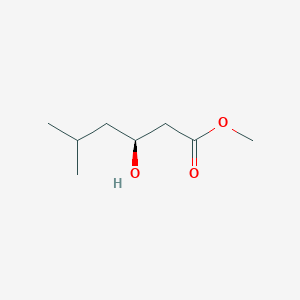
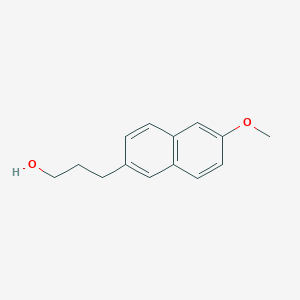
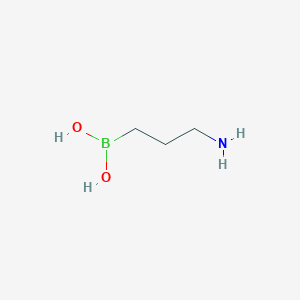
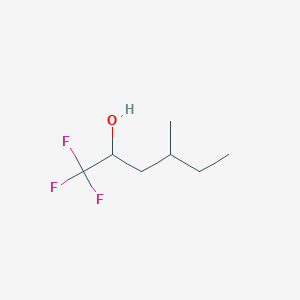
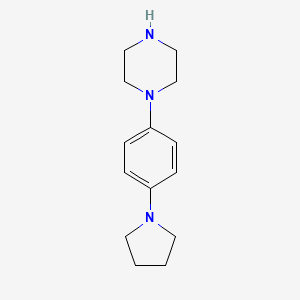
![3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13592002.png)

